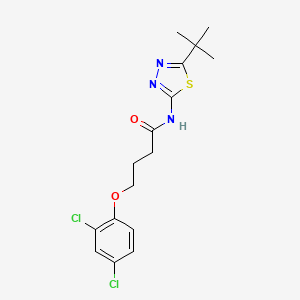
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide, also known as TDZD-8, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiadiazole derivatives and has been shown to have various biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide involves the inhibition of GSK-3β, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3β and prevents its activity, leading to the inhibition of downstream signaling pathways, such as the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide is its specificity for GSK-3β, which allows for the investigation of the specific role of GSK-3β in various biological processes. This compound also has good solubility in water and organic solvents, making it easy to use in various experimental settings.
However, one limitation of this compound is its potential for off-target effects, as it may inhibit other kinases that share the ATP-binding site with GSK-3β. In addition, the effects of this compound may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the investigation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide. One area of interest is the development of this compound analogs with improved specificity and potency for GSK-3β. Another area of interest is the investigation of the role of this compound in various disease models, such as neurodegenerative diseases and cancer. Finally, the combination of this compound with other drugs or therapies may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 2,4-dichlorophenoxyacetic acid chloride in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide has been extensively used in scientific research to investigate its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of the inflammatory response. This compound has also been shown to have neuroprotective effects by protecting neurons from oxidative stress-induced damage.
In addition, this compound has been investigated for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-16(2,3)14-20-21-15(24-14)19-13(22)5-4-8-23-12-7-6-10(17)9-11(12)18/h6-7,9H,4-5,8H2,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASKFXMHZJBRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![cyclohexyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5190130.png)
![N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5190135.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190137.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190158.png)
![4-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5190159.png)
![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5190165.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5190180.png)
![2-[(9-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-7-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5190184.png)
![N-(4-ethylphenyl)-N'-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5190186.png)
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190201.png)
![5,10-di-2-furyl-2,7-bis(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5190204.png)
![N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5190212.png)
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5190225.png)
